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Compound of Interest

Compound Name:
Methyl 4-bromo-3,5-

dimethoxybenzoate

Cat. No.: B181869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-bromo-3,5-dimethoxybenzoate, a key chemical intermediate in the synthesis of various

organic compounds. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data
The empirical formula for Methyl 4-bromo-3,5-dimethoxybenzoate is C₁₀H₁₁BrO₄, with a

molecular weight of 275.1 g/mol .[1] The structural and spectroscopic data are summarized

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR data for Methyl 4-bromo-3,5-dimethoxybenzoate are

presented below.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.72 Singlet 2H Aromatic H (H-2, H-6)

3.78 Singlet 3H
Ester methyl

(COOCH₃)

3.62 Singlet 6H Methoxy (OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

179.2 Carbonyl Carbon (C=O)

157.7 Aromatic C-OCH₃ (C-3, C-5)

134.5 Aromatic C-COOCH₃ (C-1)

125.3 Aromatic C-Br (C-4)

113.2 Aromatic C-H (C-2, C-6)

63.2 Methoxy Carbon (OCH₃)

58.3 Ester Methyl Carbon (COOCH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for Methyl 4-bromo-3,5-dimethoxybenzoate are listed below.

Table 3: IR Spectroscopic Data (KBr Pellet)[1]

Frequency (cm⁻¹) Assignment

1723 C=O stretch (Ester)

1601, 1588 C=C stretch (Aromatic)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The characteristic peaks observed for Methyl 4-bromo-3,5-
dimethoxybenzoate are shown below. The presence of bromine is indicated by the

characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

[1]

Table 4: Mass Spectrometry Data

Technique m/z Assignment

GC-MS 273.9, 275.9 [M]⁺

LC-MS 274.9, 277.0 [M+H]⁺

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid

particles are transferred.

Cap the NMR tube securely.

Data Acquisition:

Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum, typically using a 300 MHz or higher field strength instrument.

Acquire the proton-decoupled ¹³C NMR spectrum.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Place approximately 1-2 mg of the solid sample and 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar.

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet die.

Press the powder under high pressure (several tons) using a hydraulic press to form a

transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the background spectrum using a pure KBr pellet.

Record the sample spectrum.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., acetone or dichloromethane).
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Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

Separation: The sample is vaporized and carried by an inert gas through a capillary column,

where separation of components occurs based on their boiling points and interactions with

the stationary phase.

Ionization: As the components elute from the column, they enter the mass spectrometer's ion

source, where they are typically ionized by electron impact (EI).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion at a specific m/z, generating a

mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible

with the LC mobile phase.

Injection: Inject the sample solution into the LC system.

Separation: The sample is passed through a column where components are separated

based on their interactions with the stationary and mobile phases.

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion

source. Electrospray ionization (ESI) is a common technique for this purpose.

Mass Analysis and Detection: Similar to GC-MS, the ions are analyzed and detected to

produce a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl 4-bromo-3,5-dimethoxybenzoate.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181869#spectroscopic-data-for-methyl-4-bromo-3-5-
dimethoxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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